molecular formula C12H20ClNO2 B3020485 (2R)-1-(4-Ethoxy-3-methoxyphenyl)propan-2-amine;hydrochloride CAS No. 2287237-24-3

(2R)-1-(4-Ethoxy-3-methoxyphenyl)propan-2-amine;hydrochloride

Cat. No. B3020485
CAS RN: 2287237-24-3
M. Wt: 245.75
InChI Key: KQVHUZDWJASGSM-SBSPUUFOSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from simple precursors to more complex structures. For instance, the synthesis of (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers involves reductive amination and affords compounds with significant biological activity . Similarly, the synthesis of (2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride, an intermediate of aprepitant, is achieved through a series of reactions including reductive amination, annulation, esterification, and Grignard reaction . These methods could potentially be adapted for the synthesis of (2R)-1-(4-Ethoxy-3-methoxyphenyl)propan-2-amine;hydrochloride.

Molecular Structure Analysis

The molecular structure of compounds similar to (2R)-1-(4-Ethoxy-3-methoxyphenyl)propan-2-amine;hydrochloride is characterized by the presence of aromatic rings, ether linkages, and chiral centers. The stereochemistry of these compounds is crucial for their biological activity, as seen in the enantiomers of the synthesized compounds in the first paper . The molecular structure is typically elucidated using spectroscopic methods such as IR, UV, 1H-NMR, and 13C-NMR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include reductive amination, which is a common method for introducing an amine group into a molecule . Other reactions such as annulation and esterification are used to build the complex structures of these compounds . The reactivity of these compounds is influenced by the functional groups present, such as the ether and amine groups, which can participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like (2R)-1-(4-Ethoxy-3-methoxyphenyl)propan-2-amine;hydrochloride are influenced by their molecular structure. The presence of aromatic rings and ether linkages can affect the compound's solubility, boiling point, and stability. The chiral centers can influence the optical properties of the compound, such as specific rotation. The antimicrobial and antiradical activities of related compounds have been tested, showing that the biological activities are influenced by the structure of the compounds .

properties

IUPAC Name

(2R)-1-(4-ethoxy-3-methoxyphenyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-4-15-11-6-5-10(7-9(2)13)8-12(11)14-3;/h5-6,8-9H,4,7,13H2,1-3H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVHUZDWJASGSM-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(C)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C[C@@H](C)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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